1-(Pyrrolidin-1-yl)dodecan-1-one
Overview
Description
1-(Pyrrolidin-1-yl)dodecan-1-one is an organic compound that belongs to the class of amides. It is characterized by a pyrrolidine ring attached to a dodecanone chain. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-1-yl)dodecan-1-one can be synthesized through the base-catalyzed coupling of pyrrolidine with a dodecyl halide (such as dodecyl chloride or bromide). The reaction typically involves the use of a strong base like sodium hydride (NaH) to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-1-yl)dodecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(Pyrrolidin-1-yl)dodecan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a penetration enhancer for transdermal drug delivery.
Industry: The compound is used in the formulation of various industrial products, including cosmetics and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-yl)dodecan-1-one involves its interaction with biological membranes. The compound is known to enhance the permeability of the skin, allowing for increased absorption of drugs. This is achieved through its ability to disrupt the lipid bilayer of the skin, facilitating the penetration of active pharmaceutical ingredients .
Comparison with Similar Compounds
1-(Pyrrolidin-1-yl)hexadecan-1-one: Similar in structure but with a longer alkyl chain.
1-(Pyrrolidin-1-yl)cyclohexane: Contains a cyclohexane ring instead of a dodecanone chain.
1-(Pyrrolidin-1-yl)benzonitrile: Contains a benzonitrile group instead of a dodecanone chain
Uniqueness: 1-(Pyrrolidin-1-yl)dodecan-1-one is unique due to its specific combination of a pyrrolidine ring and a dodecanone chain, which imparts distinct physicochemical properties and biological activities. Its ability to enhance skin permeability makes it particularly valuable in transdermal drug delivery applications .
Properties
IUPAC Name |
1-pyrrolidin-1-yldodecan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-13-16(18)17-14-11-12-15-17/h2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVISXRNXOQBBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289346 | |
Record name | 1-(pyrrolidin-1-yl)dodecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70974-45-7 | |
Record name | NSC60381 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(pyrrolidin-1-yl)dodecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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